BenchChemオンラインストアへようこそ!

(E)-6-methyl-4-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxy)-2H-pyran-2-one

FXR Antagonism Nuclear Receptor Modulation Structure-Activity Relationship

The compound (E)-6-methyl-4-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxy)-2H-pyran-2-one (CAS 1799270-47-5) is a synthetic small molecule belonging to the pyranone class, characterized by a 6-methyl-2H-pyran-2-one core ether-linked to an N-acylated piperidine bearing a thiophene-acryloyl moiety. Its molecular formula is C₁₈H₁₉NO₄S with a molecular weight of 345.41 g/mol.

Molecular Formula C18H19NO4S
Molecular Weight 345.41
CAS No. 1799270-47-5
Cat. No. B2892069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-6-methyl-4-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxy)-2H-pyran-2-one
CAS1799270-47-5
Molecular FormulaC18H19NO4S
Molecular Weight345.41
Structural Identifiers
SMILESCC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C=CC3=CC=CS3
InChIInChI=1S/C18H19NO4S/c1-13-11-15(12-18(21)22-13)23-14-6-8-19(9-7-14)17(20)5-4-16-3-2-10-24-16/h2-5,10-12,14H,6-9H2,1H3/b5-4+
InChIKeyXNOLEMHDZPYSSD-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Characterization of (E)-6-methyl-4-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxy)-2H-pyran-2-one (CAS 1799270-47-5)


The compound (E)-6-methyl-4-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxy)-2H-pyran-2-one (CAS 1799270-47-5) is a synthetic small molecule belonging to the pyranone class, characterized by a 6-methyl-2H-pyran-2-one core ether-linked to an N-acylated piperidine bearing a thiophene-acryloyl moiety. Its molecular formula is C₁₈H₁₉NO₄S with a molecular weight of 345.41 g/mol . The structural features—specifically the non-acidic N-acylated piperidine and the extended conjugated system—suggest potential application as a modulator of nuclear receptors, analogous to chemotypes investigated for Farnesoid X Receptor (FXR) antagonism [1].

Why Generic Substitution is Not Viable for (E)-6-methyl-4-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxy)-2H-pyran-2-one


Substituting this compound with a generic analog from the same pyranone or N-acylated piperidine class is scientifically unsound due to the unique combination of its three structural modules. The (E)-thiophene-acrylamide provides a specific geometry and electronic profile for target engagement, while the 6-methyl-2H-pyran-2-one core offers distinct hydrogen-bonding capabilities compared to benzimidazole or other heterocyclic alternatives . In FXR antagonist SAR studies, minor changes to the N-acyl group on the piperidine resulted in over 40-fold differences in binding affinity, and the choice of the heterocyclic core (Region B) dramatically altered cellular potency from nanomolar to micromolar ranges [1]. Therefore, any substitution lacking the precise (E)-thiophene-acryloyl geometry or the 6-methyl-pyranone oxygen placement risks complete loss of the desired pharmacological profile.

Quantitative Differentiation Evidence for (E)-6-methyl-4-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxy)-2H-pyran-2-one


The (E)-Thiophene-Acryloyl Moiety Provides a Conformational Constraint Absent in Saturated or Benzoyl Analogs

In related FXR antagonist series, replacing a flexible acetyl group with a bulky, unsaturated acyl group such as isobutyryl increased binding affinity by approximately 40-fold (from IC₅₀ ≈ 1.2 µM for compound 9 to 0.035 µM for compound 10) [1]. By extension, the (E)-thiophene-acryloyl group in CAS 1799270-47-5 introduces both rigidity and an extended pi-system, which is predicted to further enhance interactions with hydrophobic receptor pockets compared to simpler acyl or benzoyl substituents.

FXR Antagonism Nuclear Receptor Modulation Structure-Activity Relationship

The 6-Methyl-2H-Pyran-2-One Core Offers a Distinct H-Bond Acceptor Profile vs. Benzimidazole Scaffolds

The core heterocycle (Region B) in related FXR antagonists has been shown to dramatically influence cellular activity. For example, removal of a methyl group from a benzimidazole scaffold improved inhibitory activity (compound 9 vs. 12), while halogen substitutions reduced potency <10 to 3-fold [1]. The 6-methyl-2H-pyran-2-one core in CAS 1799270-47-5 replaces the benzimidazole with a lactone, altering hydrogen-bonding patterns. Docking studies on analogous compounds suggest that the carbonyl oxygen can form a key hydrogen bond with His298 in the FXR ligand-binding domain [1].

Medicinal Chemistry Scaffold Hopping FXR Antagonism

Non-Acidic Nature Circumvents Pharmacokinetic Liabilities of Carboxylic Acid-Containing FXR Ligands

Many potent FXR antagonists and agonists, such as GW4064 and its derivatives, contain a carboxylic acid function which is associated with poor selectivity, high plasma protein binding, and potential hepatobiliary transport issues [1]. The non-acidic chemotype of CAS 1799270-47-5, characterized by the N-acylated piperidine, was explicitly designed to avoid these liabilities. In a direct comparison, the non-acidic lead compound 10 exhibited no cross-reactivity with TGR5 or PXR target genes (CYP3A4), a common off-target issue for acidic FXR modulators [1].

Drug-likeness Pharmacokinetics Nuclear Receptor

Computationally Predicted Hydrogen Bond with His298 Offers a Defined Binding Mode

Molecular docking simulations (AutoDock Vina) of the closely related N-isobutyryl piperidine compound 10 revealed a binding mode where the carbonyl oxygen of the acyl group forms a hydrogen bond with His298 in the FXR ligand-binding domain [1]. The (E)-thiophene-acryloyl group in CAS 1799270-47-5 retains this carbonyl function and may similarly engage His298, while the thiophene ring is predicted to occupy a hydrophobic sub-pocket.

Molecular Docking FXR Antagonist Binding Mode

Recommended Application Scenarios for (E)-6-methyl-4-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxy)-2H-pyran-2-one (CAS 1799270-47-5)


In Vitro FXR Antagonism Screening and SAR Expansion Campaigns

This compound serves as a structurally novel, non-acidic FXR antagonist scaffold for hit-to-lead optimization. Its distinct pyranone core and (E)-thiophene-acryloyl group make it suitable for exploring new chemical space in FXR modulation, particularly in programs aiming to avoid the pharmacokinetic liabilities of acidic chemotypes like GW4064 [1].

Selectivity Profiling Against Related Nuclear Receptors

Given the predicted clean profile of the non-acidic N-acylated piperidine series against TGR5, PXR, and other nuclear receptors, this compound is an ideal candidate for broad-panel selectivity screening to establish its utility as a selective FXR chemical probe [1].

In Vivo Pharmacodynamic Studies in Metabolic Disease Models

Once in vitro potency and selectivity are confirmed, the compound's predicted favorable drug-like properties (non-acidic, moderate molecular weight) support its advancement to rodent models of cholestasis or non-alcoholic steatohepatitis (NASH), where FXR antagonism has shown therapeutic potential [1].

Quote Request

Request a Quote for (E)-6-methyl-4-((1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.